Meta-Substitution of Fluorophenoxy Moiety Offers Differentiated Physicochemical Profile vs. Non-Fluorinated Analogs
The introduction of a fluorine atom at the meta-position of the phenoxy group in 4-(3-fluorophenoxy)-6-chloropyrimidine results in a measurable increase in molecular weight and a change in lipophilicity compared to its non-fluorinated analog, 4-phenoxy-6-chloropyrimidine. While specific cLogP data is not available in authoritative databases, the molecular weight increases from 206.63 g/mol for the non-fluorinated analog [1] to 224.62 g/mol for the target compound . This increase in mass and the inductive electron-withdrawing effect of the fluorine atom can influence membrane permeability and target binding kinetics [2].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity Impact |
|---|---|
| Target Compound Data | MW = 224.62 g/mol; cLogP not available. |
| Comparator Or Baseline | 4-Phenoxy-6-chloropyrimidine: MW = 206.63 g/mol [1]. |
| Quantified Difference | Target compound has an 18 g/mol increase in MW, representing an ~8.7% increase over the baseline. |
| Conditions | Calculated from molecular formula (C10H6ClFN2O vs. C10H7ClN2O). |
Why This Matters
The altered physicochemical profile directly impacts a compound's drug-likeness, affecting its ADME properties and making it a distinct entity from non-fluorinated alternatives for lead optimization.
- [1] PubChem. (n.d.). 4-Chloro-6-phenoxypyrimidine. National Library of Medicine. View Source
- [2] MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3234. View Source
